molecular formula C6H4BrClFN B037690 4-Bromo-3-chloro-2-fluoroaniline CAS No. 115843-99-7

4-Bromo-3-chloro-2-fluoroaniline

Cat. No. B037690
M. Wt: 224.46 g/mol
InChI Key: WYXZIQDHENNEPU-UHFFFAOYSA-N
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Description

Introduction 4-Bromo-3-chloro-2-fluoroaniline is a compound with significant potential in various fields of chemistry and medicine. Its unique structure, characterized by the presence of bromo, chloro, and fluoro substituents on an aniline ring, makes it an interesting subject for study in synthetic chemistry.

Synthesis Analysis The synthesis of related compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involves 4-bromo-2-fluoroaniline as an intermediate, has been explored. The synthesis process includes multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Molecular Structure Analysis The molecular structure of similar compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallography, showing classical intra- and intermolecular hydrogen bonds and halogen interactions (Betz, 2015).

Chemical Reactions and Properties 4-Bromo-3-chloro-2-fluoroaniline can undergo various chemical reactions, forming valuable intermediates for further chemical manipulations. For instance, the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates its reactivity and potential for creating complex molecules (Wu et al., 2022).

Physical Properties Analysis The physical properties of 4-Bromo-3-chloro-2-fluoroaniline and related compounds are often studied through methods like X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's molecular geometry, bonding, and electronic structure.

Chemical Properties Analysis The chemical properties, including reactivity and stability of 4-Bromo-3-chloro-2-fluoroaniline, can be inferred from studies on similar compounds. For example, research on the vibrational analysis and theoretical density functional theory computations of related aniline compounds provides insights into their chemical behavior and potential applications in fields like nonlinear optical materials (Revathi et al., 2017).

Scientific Research Applications

Dielectric Relaxation Studies

4-Bromo-3-chloro-2-fluoroaniline is related to the study of dielectric relaxation. Specifically, similar polar molecules, including various fluoro, chloro, and bromo substituted anilines, have been analyzed for their dielectric absorption in solutions like benzene. These studies focus on relaxation time and thermodynamical parameters, crucial for understanding molecular interactions in different environments (Vyas & Vashisth, 1988).

Synthesis of Chemical Compounds

4-Bromo-3-chloro-2-fluoroaniline serves as a starting material in the synthesis of various chemical compounds. For instance, it is used in the one-pot synthesis method of 4-Bromo-2-fluorobiphenyl, demonstrating the importance of optimizing reaction conditions to achieve high yields of the target compound (Li Yong-qiang, 2012).

Intermediate for Biologically Active Compounds

This chemical is also an important intermediate in synthesizing biologically active compounds. Its utility in creating complex molecules like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one showcases its relevance in pharmaceutical research and development (Wang et al., 2016).

Microsomal Metabolism Studies

Investigations into the microsomal metabolism of halogenated anilines, including those structurally related to 4-Bromo-3-chloro-2-fluoroaniline, provide insights into the metabolic pathways and transformations of these compounds in biological systems (Boeren et al., 1992).

Photophysical Characterization

Studies on haloanilines, including compounds structurally similar to 4-Bromo-3-chloro-2-fluoroaniline, involve understanding their ultraviolet photoelectron spectra. Such research is crucial in molecular identification and understanding the interactions among different substituents on the aniline ring (Sky & Nagy-Felsobuki, 1999).

Safety And Hazards

4-Bromo-3-chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXZIQDHENNEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382226
Record name 4-bromo-3-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-2-fluoroaniline

CAS RN

115843-99-7
Record name 4-bromo-3-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-chloro-2-fluoroaniline
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